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Cat. No.: B14168027 Get Quote

1-Buten-2-ol is a secondary enol with the chemical structure CH₃CH₂C(OH)=CH₂. It exists in

equilibrium with its keto tautomer, butan-2-one (also known as methyl ethyl ketone or MEK).

This equilibrium, known as keto-enol tautomerism, overwhelmingly favors the more stable keto

form under standard conditions.[1] The instability of the enol form means that 1-buten-2-ol is
typically not isolated but rather generated in situ as a transient intermediate in reactions

involving butan-2-one.

The chemistry of 1-buten-2-ol is therefore best understood as the chemistry of an enol

intermediate. Reactions that appear to be with 1-buten-2-ol are often, in practice, reactions of

butan-2-one that proceed through this enol form, particularly under acidic or basic catalysis.[2]

Keto-Enol Tautomerism: The Central Equilibrium
The interconversion between butan-2-one and its enol forms (1-buten-2-ol and 2-buten-2-ol) is

a fundamental process that underpins much of its reactivity. The equilibrium heavily favors

butan-2-one due to the greater strength of the C=O double bond compared to the C=C double

bond.[1] However, the formation of the enol, even in small amounts, provides a crucial

nucleophilic pathway for reactions at the α-carbon.

This tautomerization can be catalyzed by either acid or base.[2][3]

Base-Catalyzed Tautomerism: A base removes a proton from the α-carbon of butan-2-one to

form a resonance-stabilized enolate ion. Protonation of the oxygen atom in the enolate then

yields the enol.
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Acid-Catalyzed Tautomerism: The carbonyl oxygen of butan-2-one is first protonated by an

acid, making it more electrophilic. A weak base (like water) then removes a proton from the

α-carbon to form the enol.[2]

Butan-2-one has two different α-carbons, leading to two possible enol tautomers: 1-buten-2-ol
and 2-buten-2-ol. The more substituted enol, 2-buten-2-ol, is generally the more

thermodynamically stable of the two enols.[1]

Acid and Base-Catalyzed Keto-Enol Tautomerism

Core Reaction Mechanisms
Electrophilic Addition
The C=C double bond in 1-buten-2-ol is electron-rich, making it susceptible to attack by

electrophiles.[4] The reaction proceeds via an electrophilic addition mechanism. The

regioselectivity of the addition is governed by the stability of the resulting carbocation

intermediate.

In the addition of an acid like HBr, the initial protonation can occur at either C1 or C2.

Protonation at C1: This forms a secondary carbocation at C2, which is significantly stabilized

by resonance with the adjacent hydroxyl group's lone pair of electrons. This oxocarbenium

ion is the more stable intermediate.

Protonation at C2: This would form a primary carbocation at C1, which is much less stable.

Therefore, the reaction proceeds via the more stable oxocarbenium ion intermediate, leading to

the Markovnikov addition product where the nucleophile (Br⁻) attacks the C2 carbon. The initial

product is a halohydrin which may undergo further reactions.

Mechanism of Electrophilic Addition of HBr

Oxidation and Reduction
Direct oxidation or reduction of 1-buten-2-ol is uncommon due to its rapid tautomerization to

butan-2-one.
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Oxidation: Any reaction attempting to oxidize the secondary alcohol of 1-buten-2-ol would

likely first involve its conversion to butan-2-one. Ketones are generally resistant to oxidation,

requiring strong oxidizing agents and harsh conditions (like KMnO₄ with heat) to cleave the

carbon-carbon bonds. Primary alcohols, like butan-1-ol, are more readily oxidized, first to

aldehydes and then to carboxylic acids.[5][6]

Reduction: The reduction of 1-buten-2-ol can be considered in two ways. The reduction of

the C=C double bond (hydrogenation using catalysts like Pd/C) would yield butan-2-ol.

Alternatively, the reduction of its keto tautomer, butan-2-one, is a standard method for

synthesizing butan-2-ol, commonly achieved using reducing agents like sodium borohydride

(NaBH₄) or lithium aluminum hydride (LiAlH₄).[7]

Rearrangement Reactions
Under acidic conditions, carbocation intermediates can undergo rearrangements to form more

stable species. While 1-buten-2-ol itself is an enol, a related reaction is the acid-catalyzed

dehydration of butan-2-ol, which proceeds through a secondary carbocation and can lead to a

mixture of butene isomers.[8] Similarly, the protonation of the double bond in 1-buten-2-ol
could potentially lead to rearrangements, although tautomerization to the ketone is the

dominant pathway.

Quantitative Data
Quantitative experimental data for 1-buten-2-ol is limited due to its instability. The following

table summarizes available gas-phase ion energetics data from the NIST Chemistry WebBook.

[9]

Ion
Appearance
Energy (eV)

Other Products Method

C₂H₃O⁺ 10.4 ± 0.1 C₂H₅ EI

C₃H₅O⁺ 10.3 ± 0.1 CH₃ EI

Source: NIST

Chemistry

WebBook[9]
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The equilibrium constant for the tautomerism between butan-2-one and its enol forms heavily

favors the ketone, with estimates on the order of 10⁶ to 10⁷, indicating that the enol form is

present in only parts-per-million quantities at equilibrium.[1]

Experimental Protocols
As 1-buten-2-ol is a transient intermediate, experimental protocols focus on reactions of its

keto tautomer, butan-2-one, that proceed via the enol. A classic example is the acid-catalyzed

α-halogenation.

Protocol: Acid-Catalyzed α-Bromination of Butan-2-one
This protocol describes a representative procedure where butan-2-one is brominated at the α-

carbon, a reaction that proceeds through the 1-buten-2-ol and 2-buten-2-ol intermediates.

Objective: To synthesize 3-bromobutan-2-one by reacting butan-2-one with bromine in an

acidic medium.

Materials:

Butan-2-one (MEK)

Glacial Acetic Acid (as solvent and acid catalyst)

Bromine (Br₂)

Sodium bicarbonate solution (aqueous, saturated)

Drying agent (e.g., anhydrous sodium sulfate)

Round-bottom flask with a dropping funnel and reflux condenser

Stirring apparatus

Ice bath

Procedure:
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Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a reflux condenser in a fume hood.

Reaction Mixture: Charge the flask with butan-2-one and glacial acetic acid. Begin stirring

and cool the flask in an ice bath.

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the flask via the

dropping funnel. The rate of addition should be controlled to keep the reaction temperature

low and to prevent the accumulation of unreacted bromine. The characteristic red-brown

color of bromine should fade as it is consumed.

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature until the color of bromine has completely disappeared, indicating the reaction is

complete.

Workup: Carefully pour the reaction mixture into an excess of cold water. Neutralize the

excess acid by slowly adding saturated sodium bicarbonate solution until effervescence

ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the organic product with a

suitable solvent (e.g., diethyl ether).

Purification: Wash the combined organic layers with water and then with brine. Dry the

organic layer over anhydrous sodium sulfate.

Isolation: Remove the solvent by rotary evaporation to yield the crude 3-bromobutan-2-one.

Further purification can be achieved by distillation under reduced pressure.
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Workflow for α-Bromination of Butan-2-one
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Workflow for α-Bromination of Butan-2-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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